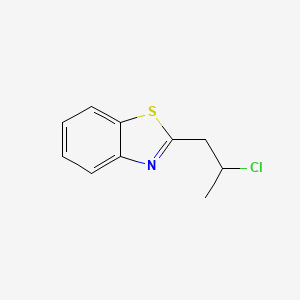
2-(2-Chloropropyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloropropyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chloropropyl group attached to the benzothiazole ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropropyl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-chloropropanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropropyl)-1,3-benzothiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chloropropyl group with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium hydroxide, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Hydroxyl, amino, alkyl derivatives.
Scientific Research Applications
2-(2-Chloropropyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, rubber chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Chloropropyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloroethyl)-1,3-benzothiazole
- 2-(2-Chlorobutyl)-1,3-benzothiazole
- 2-(2-Chloropropyl)-1,3-benzoxazole
Uniqueness
2-(2-Chloropropyl)-1,3-benzothiazole is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds. Its chloropropyl group provides unique opportunities for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C10H10ClNS |
|---|---|
Molecular Weight |
211.71 g/mol |
IUPAC Name |
2-(2-chloropropyl)-1,3-benzothiazole |
InChI |
InChI=1S/C10H10ClNS/c1-7(11)6-10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6H2,1H3 |
InChI Key |
GRJCZUMLXXGDOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2S1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)
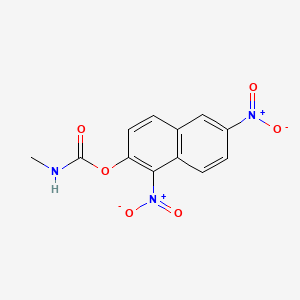
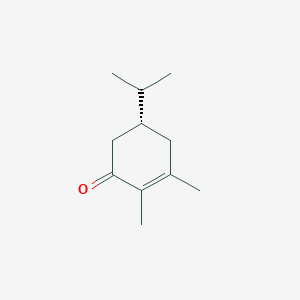
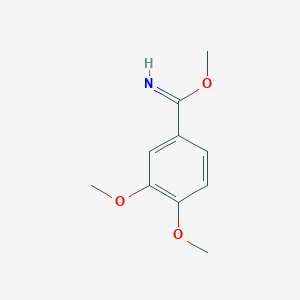
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B13808264.png)
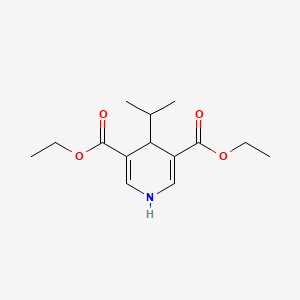
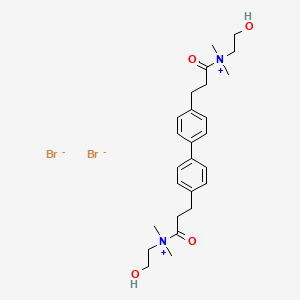
![11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzo[c][1]benzazepine](/img/structure/B13808283.png)
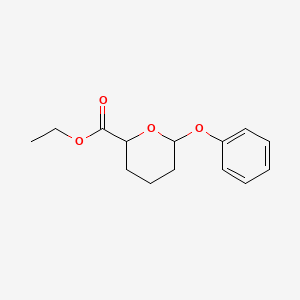
![b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,(R)-(9ci)](/img/structure/B13808290.png)
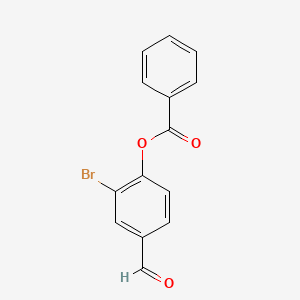
![(1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13808304.png)
![1,1'-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane](/img/structure/B13808313.png)

